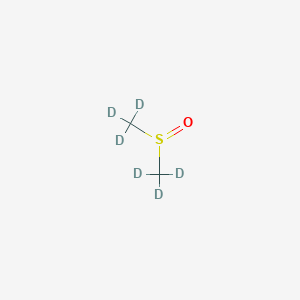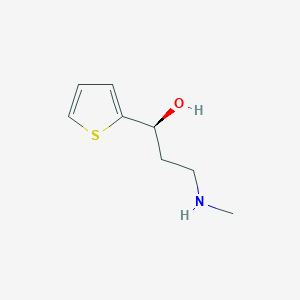
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
概要
説明
“(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol” is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 . It is also known as Duloxetine impurity B (PhEur) .
Synthesis Analysis
The compound can be synthesized using ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230 . The optimum culture time for ACA liquid-core immobilized cells was found to be 28 hours . The highest activity was found when reduction conditions were pH 6.0, 30 °C, and 180 rpm . The ACA-immobilized cells can be reused nine times and only 40% of the activity is retained after nine cycles .Molecular Structure Analysis
The InChI key for the compound is YEJVVFOJMOHFRL-ZETCQYMHSA-N .Chemical Reactions Analysis
The compound can be produced by asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone (PRON) with microorganisms as catalysts . Product inhibition of reduction was observed in batch reduction . Continuous reduction in the membrane reactor was found to remove the product inhibition on reduction and improve production capacity .Physical And Chemical Properties Analysis
The compound is a solid with an optical activity of [α]/D -12.0±2.0°, c = 1 in methanol . It has a limited shelf life, with the expiry date on the label . The storage temperature is -20°C .科学的研究の応用
Microbial Production of Propanol
Propanol, including isomers like n-propanol and isopropanol, is a valuable molecule in industry, potentially produced from renewable resources through microbial fermentation. Such processes could provide an environmentally friendly alternative to chemical synthesis, with applications as biofuel components or chemical precursors. This area of research highlights the broader potential for microbial synthesis of complex organic compounds, potentially including "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" for various applications (Walther & François, 2016).
Downstream Processing of Biologically Produced Diols
The research on 1,3-propanediol and 2,3-butanediol, which can be biologically produced, underscores the importance and challenges of separating these compounds from fermentation broths. Efficient recovery and purification are crucial for their industrial application, emphasizing the need for improved separation technologies that could also be relevant for the purification of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" from complex mixtures (Xiu & Zeng, 2008).
Novel Synthetic Opioids
While focusing on novel synthetic opioids, this study illuminates the complex chemistry and pharmacology of N-substituted benzamides and acetamides. Understanding these substances' chemistry and impact on drug markets could inform research into similar compounds, including the synthesis and potential therapeutic applications of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" (Sharma et al., 2018).
Chemistry and Applications of Thioureas
This review on 1-(acyl/aroyl)-3-(substituted) thioureas reveals their extensive applications as ligands in coordination chemistry, with potential biological implications. The versatile chemical properties and applications of thioureas in creating metal complexes and their biological activity could guide research into the functionalization and application of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" in similar contexts (Saeed, Flörke, & Erben, 2014).
Carcinogen Metabolites and Tobacco
While examining the metabolites of carcinogens in tobacco, this research provides insights into the metabolic pathways and detection of harmful compounds in biological systems. The methodologies and findings could be applied to study the metabolism and potential toxicity of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol," enhancing understanding of its safety profile and mechanism of action (Hecht, 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151422 | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | |
CAS RN |
116539-55-0 | |
| Record name | (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
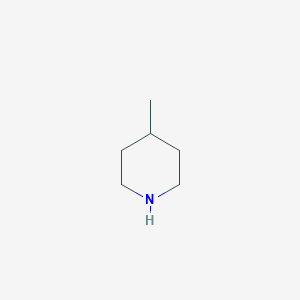
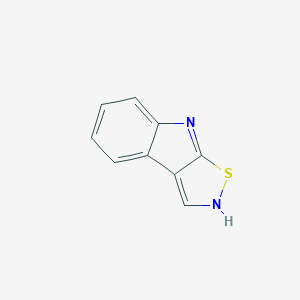
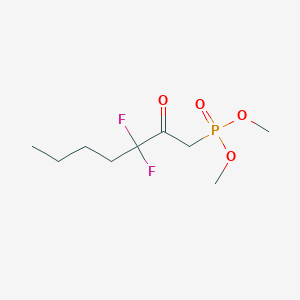
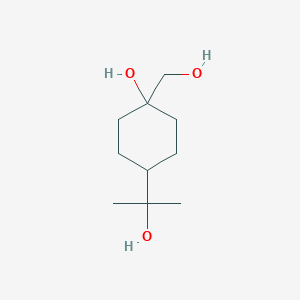

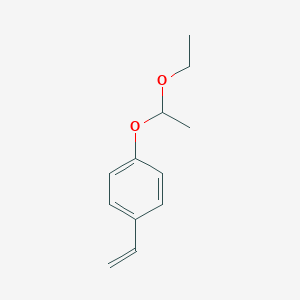
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
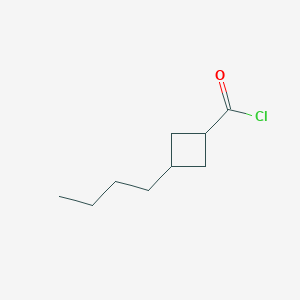
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
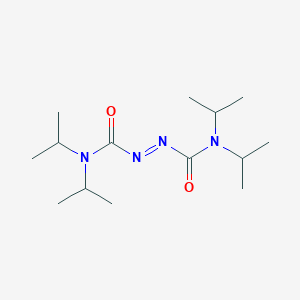
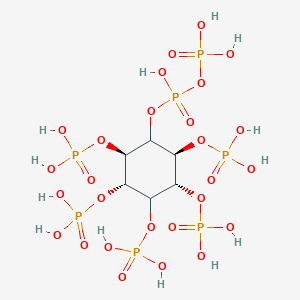
![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
